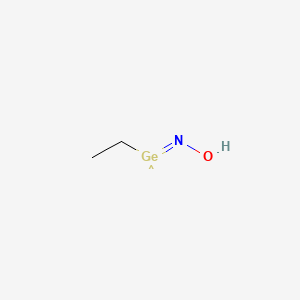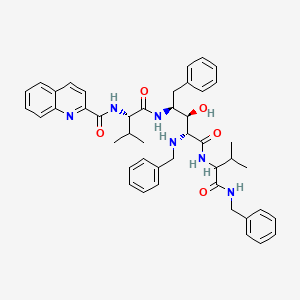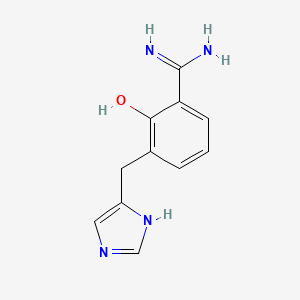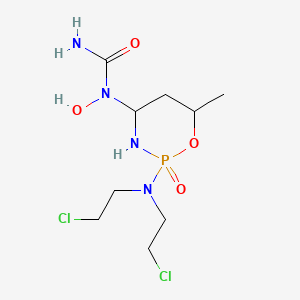
2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenemethylene-o-phenylene) diisocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenemethylene-o-phenylene) diisocyanate is a complex organic compound with a molecular formula of C30H20N4O4 and a molecular weight of 500.50400
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-diazetidine-2,4-dione with p-phenylenemethylene-o-phenylene diisocyanate in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can participate in substitution reactions.
Major Products Formed: The reactions can lead to the formation of different products, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can yield amines.
Applications De Recherche Scientifique
This compound has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to a cascade of biochemical reactions. The exact mechanism can vary depending on the context and application.
Comparaison Avec Des Composés Similaires
1,1'-Methylenebis(4-isocyanatobenzene)
Oxydipropanol
1,3-Diazetidine-2,4-dione
Uniqueness: 2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenemethylene-o-phenylene) diisocyanate stands out due to its unique structure and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in the field.
Propriétés
Numéro CAS |
94158-57-3 |
|---|---|
Formule moléculaire |
C30H16N4O4 |
Poids moléculaire |
496.5 g/mol |
Nom IUPAC |
4-(7-isocyanato-14-oxapentacyclo[7.2.2.13,6.02,8.03,5]tetradeca-1(11),7,9,12-tetraen-6-yl)-5-(7-isocyanato-6-tetracyclo[7.2.2.02,8.03,5]trideca-1,3(5),6,8,10,12-hexaenyl)-2-oxa-4,5-diazabicyclo[1.1.1]pentane |
InChI |
InChI=1S/C30H16N4O4/c35-11-31-24-21-14-3-1-13(2-4-14)20(21)17-9-18(17)25(24)33-27-34(28(33)37-27)30-19-10-29(19,38-30)23-16-7-5-15(6-8-16)22(23)26(30)32-12-36/h1-8,19,23,27-28H,9-10H2 |
Clé InChI |
SDDJTVQSWJENKI-UHFFFAOYSA-N |
SMILES canonique |
C1C2C13C4C5=CC=C(C4=C(C2(O3)N6C7N(C6O7)C8=C(C9=C1C=CC(=C9C2=C8C2)C=C1)N=C=O)N=C=O)C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


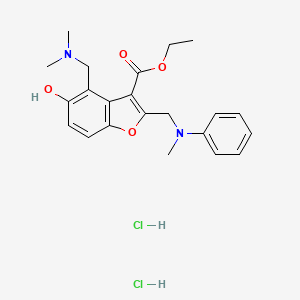

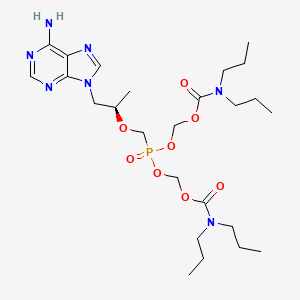
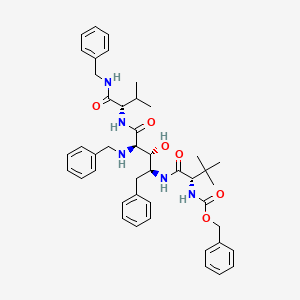
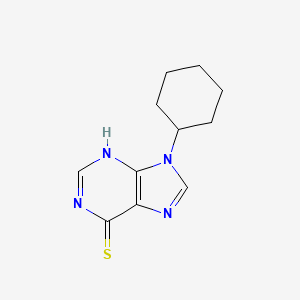

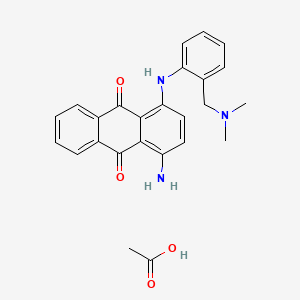
![Dicyclopenta[cd,jk]pyrene](/img/structure/B15184370.png)
